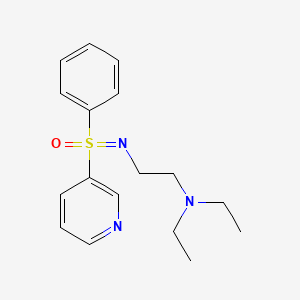
N-(2-(Diethylamino)ethyl)-S-phenyl-S-3-pyridinylsulfoximine
Cat. No. B8554811
Key on ui cas rn:
71256-93-4
M. Wt: 317.5 g/mol
InChI Key: GARDROZMOIDFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04294838
Procedure details


In a manner analogous to that described in Example 1, Stage 3, from S-phenyl-S-(3-pyridyl)-sulphoximide and 2-diethylaminoethyl chloride, there is obtained, in a yield of 46% of theory, N-(2-diethylaminoethyl)-S-phenyl-S-(3-pyridyl)-sulphoximide. The corresponding dibenzoyltartrate, after recrystallisation from isoporopanol, melts at 130° C.
Name
S-phenyl-S-(3-pyridyl)-sulphoximide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
46%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([S:7]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)(=[NH:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]([N:18]([CH2:22][CH3:23])[CH2:19][CH2:20]Cl)[CH3:17]>>[CH2:16]([N:18]([CH2:22][CH3:23])[CH2:19][CH2:20][N:9]=[S:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:8])[CH3:17]
|
Inputs


Step One
|
Name
|
S-phenyl-S-(3-pyridyl)-sulphoximide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=N)C=1C=NC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CCCl)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CCN=S(=O)(C=1C=NC=CC1)C1=CC=CC=C1)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 46% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
